

Spectroscopic Profile of Pigment Red 170: A Technical Guide

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Compound of Interest

Compound Name: PIGMENT RED 170

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This in-depth technical guide provides a comprehensive spectroscopic analysis of **Pigment Red 170** (C.I. 12475), a monoazo pigment widely utilized in various industrial applications. This document details the theoretical basis and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this pigment, presenting available data in a structured format and outlining detailed experimental protocols.

Introduction to Pigment Red 170

Pigment Red 170, chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, is a significant member of the Naphthol AS pigment family.^[1] Its molecular structure, featuring an azo chromophore and multiple aromatic moieties, is responsible for its distinct bluish-red hue and its performance characteristics.^[2] The pigment exists in different polymorphic forms, notably the α and γ phases, which can influence its physical and spectroscopic properties.^[3] Understanding the spectroscopic signature of **Pigment Red 170** is crucial for quality control, identification in various matrices, and for research into its properties and applications.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **Pigment Red 170**. It is important to note that obtaining high-resolution NMR data for this pigment is challenging due to

its low solubility in common deuterated solvents.

Spectroscopic Technique	Parameter	Value	Reference
UV-Vis Spectroscopy	λ_{max}	Not explicitly found in searched literature	N/A
IR Spectroscopy	Key Vibrational Bands (cm^{-1})	See Table 2	[3]
^1H NMR Spectroscopy	Chemical Shifts (ppm)	Not available in searched literature	N/A
^{13}C NMR Spectroscopy	Chemical Shifts (ppm)	Not available in searched literature	N/A

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is fundamental to understanding the color of pigments. The absorption of light in the visible region by **Pigment Red 170** is a direct consequence of its extended π -electron system, which includes the azo group and aromatic rings.

While a specific maximum absorption wavelength (λ_{max}) for **Pigment Red 170** in a given solvent was not explicitly available in the reviewed literature, the color of the pigment suggests strong absorption in the green-blue region of the visible spectrum (approximately 490-570 nm). [4]

Experimental Protocol: UV-Vis Spectroscopy of a Pigment Dispersion

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a pigment like **Pigment Red 170**.

Objective: To determine the absorption spectrum and identify the λ_{max} of **Pigment Red 170**.

Materials:

- **Pigment Red 170** sample
- Suitable organic solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or Chloroform)
- Volumetric flasks and pipettes
- Ultrasonic bath
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of **Pigment Red 170** (e.g., 1-5 mg) and transfer it to a volumetric flask (e.g., 10 mL).
- **Dissolution:** Add a small amount of the chosen solvent to the flask and sonicate the mixture for 10-15 minutes to aid dissolution. Due to the low solubility of many pigments, complete dissolution may not be achieved, resulting in a fine dispersion.
- **Dilution:** Dilute the stock solution to the mark with the solvent and mix thoroughly. A series of dilutions may be necessary to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- **Sample Measurement:** Rinse a clean quartz cuvette with a small amount of the pigment solution/dispersion before filling it. Place the sample cuvette in the spectrophotometer.
- **Data Acquisition:** Scan the sample across a wavelength range of at least 300-800 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Pigment Red 170** reveals characteristic vibrational bands corresponding to its amide, hydroxyl, azo, and aromatic components. The spectra of the α and γ crystalline phases of **Pigment Red 170** are very similar, indicating that the phase transformation does not significantly alter the primary chemical structure.^[3]

Table 2: Key IR Absorption Bands for **Pigment Red 170**

Wavenumber (cm ⁻¹)	Tentative Assignment
~3400-3200	N-H stretching (amide), O-H stretching
~3100-3000	Aromatic C-H stretching
~1660-1630	C=O stretching (Amide I)
~1600-1450	Aromatic C=C stretching, N=N stretching
~1550-1510	N-H bending (Amide II)
~1300-1000	C-N stretching, C-O stretching
~850-750	Aromatic C-H out-of-plane bending

Note: The exact peak positions can vary slightly depending on the sample preparation method and the crystalline form of the pigment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid pigment powder.

Objective: To obtain the FTIR spectrum of **Pigment Red 170** to identify its characteristic functional groups.

Materials:

- **Pigment Red 170** powder
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Spatula

Procedure:

- **Spectrometer Preparation:** Ensure the FTIR spectrometer and ATR accessory are clean and ready for use.
- **Background Scan:** Record a background spectrum with no sample on the ATR crystal. This will account for the absorbance of the surrounding atmosphere (e.g., CO₂ and water vapor).
- **Sample Application:** Place a small amount of the **Pigment Red 170** powder onto the center of the ATR crystal using a clean spatula.
- **Pressure Application:** Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.
- **Data Processing:** After data collection, perform a baseline correction and, if necessary, an ATR correction using the spectrometer's software.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C. However, the very low solubility of **Pigment Red 170** in common deuterated solvents presents a significant challenge for obtaining high-quality NMR spectra. As a result, experimental ¹H and ¹³C NMR data for **Pigment Red 170** are not readily available in the public domain.

Should a suitable deuterated solvent be found that can dissolve a sufficient concentration of the pigment without causing degradation, the following experimental approach could be taken.

Experimental Protocol: NMR Spectroscopy of a Sparingly Soluble Compound

Objective: To obtain ^1H and ^{13}C NMR spectra of **Pigment Red 170**.

Materials:

- **Pigment Red 170**
- High-boiling point, deuterated solvent (e.g., DMSO- d_6 , DMF- d_7)
- NMR tube
- High-field NMR spectrometer

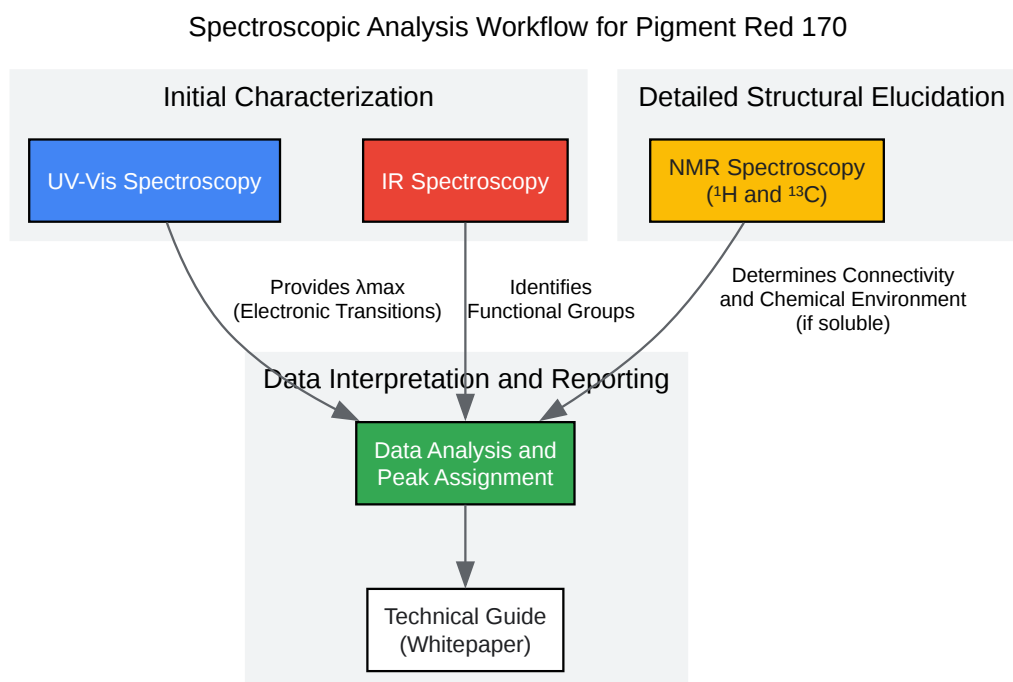
Procedure:

- **Sample Preparation:** Place a few milligrams of **Pigment Red 170** into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
- **Dissolution:** Cap the tube and attempt to dissolve the sample by gentle heating (if the compound is stable) and/or extended sonication. Visual inspection is necessary to assess the degree of dissolution.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum. A large number of scans may be required to achieve an adequate signal-to-noise ratio due to the low concentration.

- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum. This will likely require a significantly longer acquisition time (several hours or more) than the ^1H spectrum due to the low natural abundance of ^{13}C and the low sample concentration.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

Workflow and Logical Relationships

The spectroscopic analysis of **Pigment Red 170** follows a logical workflow, from initial characterization to detailed structural elucidation.



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Caption: Workflow for the spectroscopic analysis of **Pigment Red 170**.

Conclusion

This technical guide has summarized the available spectroscopic information for **Pigment Red 170** and provided detailed experimental protocols for its analysis using UV-Vis, IR, and NMR spectroscopy. While UV-Vis and IR spectroscopy are readily applicable for the characterization of this pigment, obtaining NMR data remains a significant challenge due to its poor solubility. Further research into appropriate solvent systems or the use of solid-state NMR spectroscopy could provide the missing detailed structural information. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with this important industrial pigment.

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